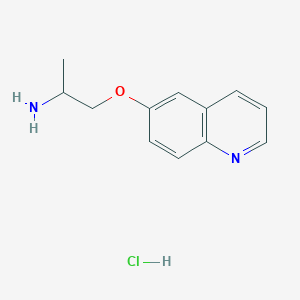

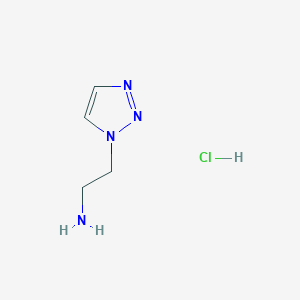

1-(Quinolin-6-yloxy)propan-2-amine hydrochloride

Vue d'ensemble

Description

“1-(Quinolin-6-yloxy)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O . It is used for research purposes .

Synthesis Analysis

The synthesis of quinolin-2-ones and phenanthridin-6-ones, which are important starting materials for drugs, can be achieved by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Quinolin-6-yloxy)propan-2-amine hydrochloride” are not fully detailed in the search results. It is known that the compound has a molecular weight of 238.71 .Applications De Recherche Scientifique

Immunotherapy Applications

Imiquimod, a compound related to "1-(Quinolin-6-yloxy)propan-2-amine hydrochloride", acts as an immune response modifier. It has been utilized in treating various cutaneous diseases, demonstrating immunoregulatory, antiviral, antiproliferative, and antitumor activities. Despite lacking inherent antiviral or antiproliferative activity in vitro, imiquimod stimulates cytokine secretion in vivo, offering a rationale for its use as a topical agent for skin disorders (Syed, 2001).

Corrosion Inhibition

Quinoline derivatives, including structures related to "1-(Quinolin-6-yloxy)propan-2-amine hydrochloride", are known for their anticorrosive properties. These derivatives form stable chelating complexes with metallic surfaces, effectively protecting against corrosion. This review highlights their effectiveness and the potential for green chemistry approaches in designing quinoline scaffolds for anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Biologically Active Compounds

Quinoline and quinazoline alkaloids, classes of N-based heterocyclic compounds, have drawn significant interest for their diverse biological activities. Over centuries, these compounds have been isolated from natural sources, showing antitumor, antimalarial, antibacterial, antifungal, and other bioactivities. This extensive review discusses the potential of these compounds in drug discovery and their significant bioactivities, providing insights into new drug development from naturally occurring alkaloids (Shang et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

1-quinolin-6-yloxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-9(13)8-15-11-4-5-12-10(7-11)3-2-6-14-12;/h2-7,9H,8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQJINDGOMUMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC2=C(C=C1)N=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Quinolin-6-yloxy)propan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)

![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)

![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)

![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)

![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)

![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)

![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)